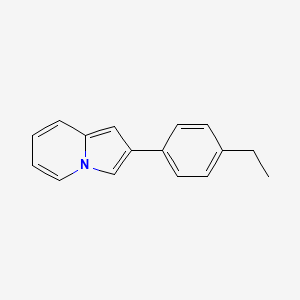

2-(4-ethylphenyl)indolizine

説明

2-(4-ethylphenyl)indolizine is a derivative of indolizine, which is a nitrogen-containing heterocycle . Indolizine is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids .

Chemical Reactions Analysis

Indolizine serves as a precursor for widespread indolizidine alkaloids . The synthesis of indolizines has been based on classical methodologies such as Scholtz or Chichibabin reactions . New strategies include transition metal-catalyzed reactions and approaches based on oxidative coupling . Radical-induced synthetic approaches are also used .科学的研究の応用

1. Pharmacological Applications

2-(4-ethylphenyl)indolizine derivatives exhibit pharmacological potential. For instance, a study discussed a pyrrolo[2,1,5-cd]indolizine derivative, NNC 45-0095, which has high affinity for the estrogen receptor and may be useful in protecting against bone loss in post-menopausal osteoporosis (Jørgensen et al., 2000).

2. Antitubercular Activity

Indolizine derivatives have shown potential in treating tuberculosis. Research has demonstrated that certain indolizine compounds, including those with an ethyl ester group, are active against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Venugopala et al., 2021); (Khedr et al., 2017).

3. Potential in Optoelectronics and Biomolecular Labeling

Novel 2,5-diaryl-indolizines have been synthesized with promising applications in optoelectronics and biomolecular labeling. Their photophysical and electrochemical properties suggest their utility in these fields (Amaral et al., 2014).

4. Synthesis of Diverse Indolizine Derivatives

Research has led to the synthesis of various indolizine derivatives, some showing selective antibacterial activity against Mycobacterium tuberculosis. These compounds often require specific substituents for optimal activity (Gundersen et al., 2007); (Liu et al., 2017).

5. Anticancer Activity

Certain pyrido[2,3-b]indolizine derivatives have been found effective against colorectal cancer cell lines, indicating their potential as anticancer agents. The presence of specific hydroxyl groups in these compounds enhances their activity against these cell lines (Boot et al., 2014).

6. Larvicidal Activity

Ethyl 3-substituted-7-methylindolizine-1-carboxylates, synthesized through microwave-assisted methods, have demonstrated larvicidal properties against Anopheles arabiensis, a mosquito vector of malaria (Chandrashekharappa et al., 2018).

7. Fluorescence-based Applications

Indolizino[3,2-c]quinolines, a new class of fluorophores, have been developedshowing unique optical properties suitable for use as fluorescent probes in aqueous systems. This advancement opens up possibilities for their use in various biomedical applications, such as imaging and diagnostics (Park et al., 2015).

8. Anticancer and Antimicrobial Activities

Indolizine derivatives have been synthesized and evaluated for their anticancer and antimicrobial potentials. Some derivatives have shown effectiveness against the MCF-7 cell line and moderate activity against pathogens like Staphylococcus aureus and Escherichia coli, highlighting their potential in treating cancer and infections (Naik et al., 2022).

9. Synthesis and Potential as COX-2 Inhibitors

Novel indolizine scaffolds have been synthesized, showing potential as cyclooxygenase-2 (COX-2) inhibitors. These compounds could be important in managing inflammation and pain, as indicated by molecular modelling studies (Chandrashekharappa et al., 2018).

10. Role in Inducing Apoptosis in Cancer Cells

An indolizine derivative has been shown to induce apoptosis in HepG2 cells through the mitochondria p53 pathway, suggesting its potential as a potent inhibitor against liver cancer (Liu et al., 2019).

Safety and Hazards

特性

IUPAC Name |

2-(4-ethylphenyl)indolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-2-13-6-8-14(9-7-13)15-11-16-5-3-4-10-17(16)12-15/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYXHZNGDLGJMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

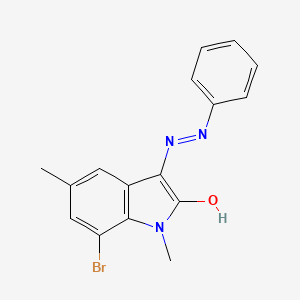

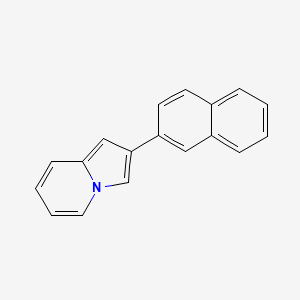

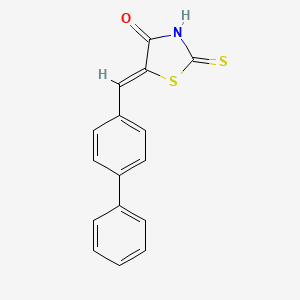

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B3733012.png)

![N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B3733018.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B3733019.png)

![N-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3733040.png)

![4-({2-BROMO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID](/img/structure/B3733042.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B3733043.png)

![(4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B3733065.png)

![2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3733071.png)

![1-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(4-METHOXYPHENOXY)ETHAN-1-ONE](/img/structure/B3733075.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B3733096.png)

![(4E)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B3733106.png)